

A Technical Guide to the Stereochemistry of Oxymorphone Hydrochloride

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Compound of Interest

Compound Name: Oxymorphone hydrochloride

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Abstract: This document provides a comprehensive technical overview of the stereochemistry of **oxymorphone hydrochloride**, a potent semi-synthetic opioid analgesic. The stereochemical integrity of oxymorphone is paramount to its pharmacological activity, primarily mediated through agonism at the μ -opioid receptor. This guide details the molecule's chiral centers, the implications of its specific stereoconfiguration on its pharmacological and physicochemical properties, and the analytical methodologies required for its characterization. Detailed experimental protocols, quantitative data, and process diagrams are provided to support research and development activities.

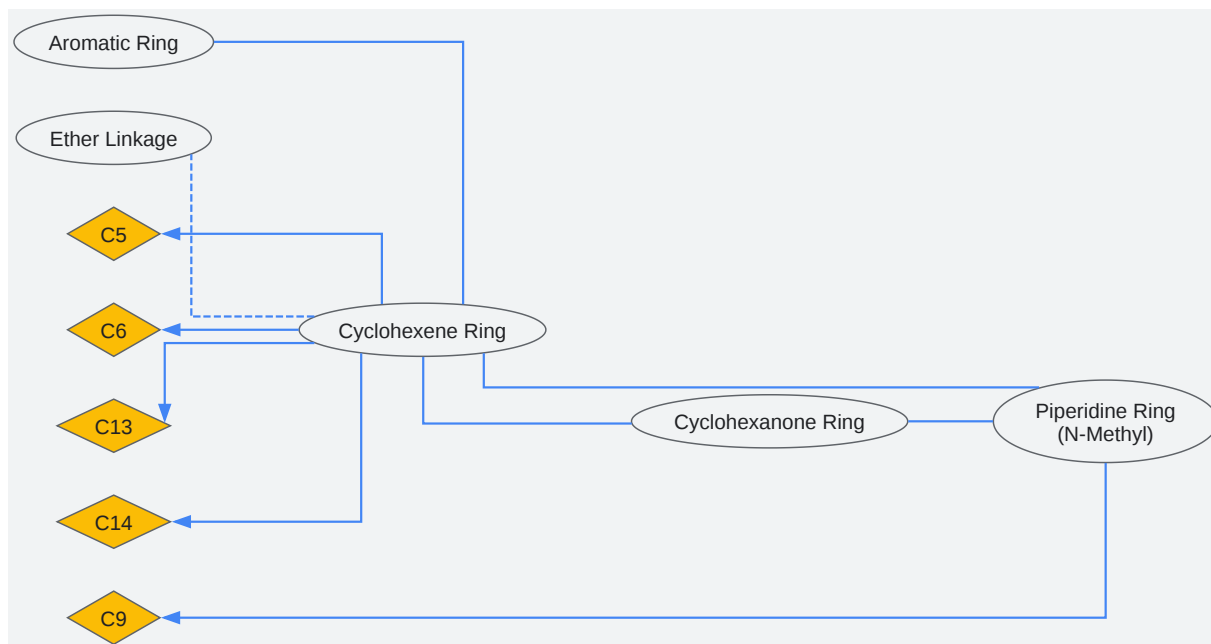
Introduction: The Significance of Chirality

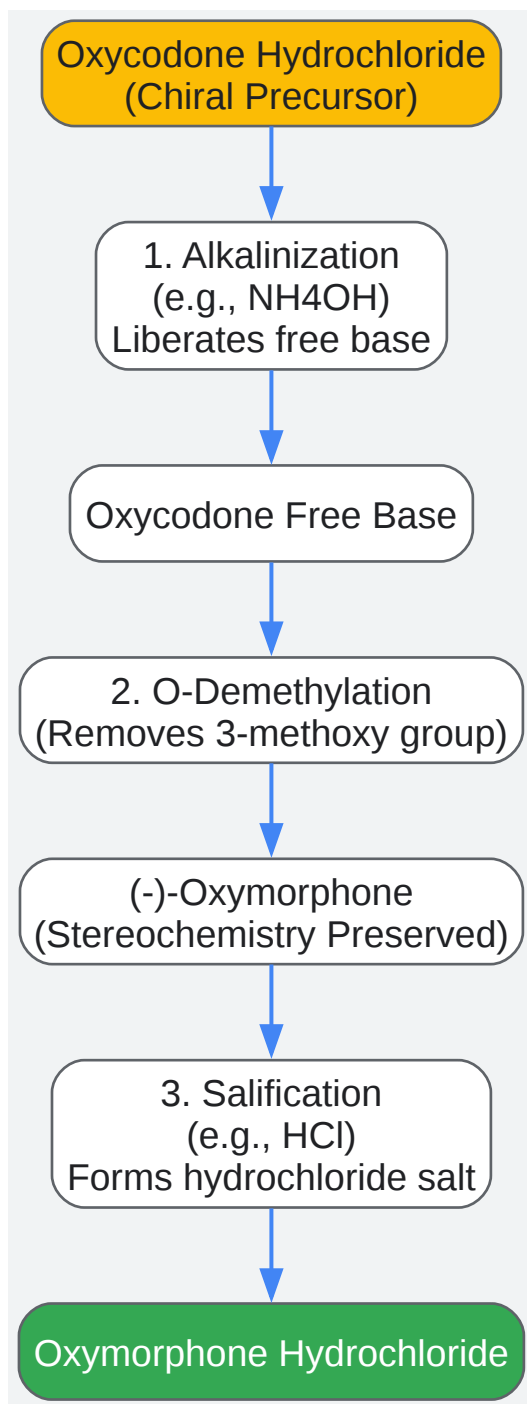
Oxymorphone is a powerful opioid analgesic used for the management of moderate to severe pain.[1][2] Developed in Germany in 1914, its complex morphinan structure contains multiple chiral centers, making its three-dimensional arrangement a critical determinant of its therapeutic effect.[1] In pharmacology, stereoisomers—molecules with the same chemical formula but different spatial arrangements—can exhibit widely divergent biological activities.[3] One isomer may be therapeutically active, while another could be inactive or even contribute to adverse effects.[3][4] This guide focuses on the specific stereoisomer of oxymorphone that is clinically used, detailing its structure, synthesis, and the analytical methods used to ensure its stereochemical purity.

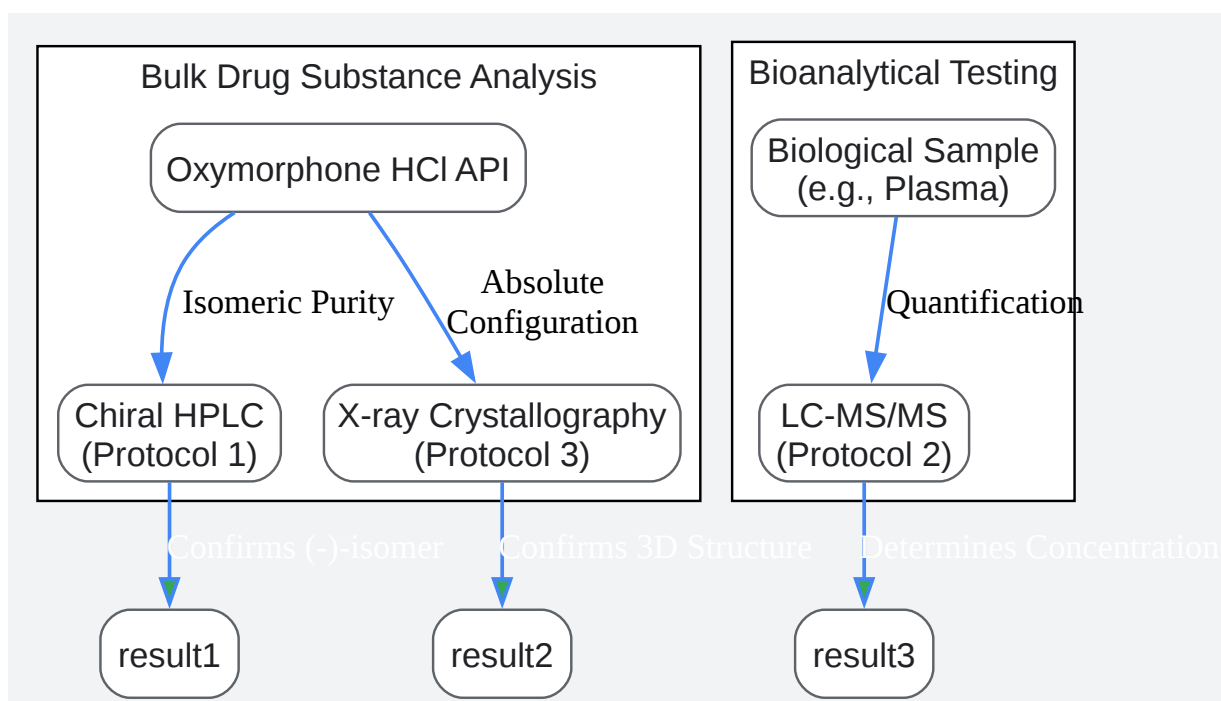
Molecular Structure and Absolute Configuration

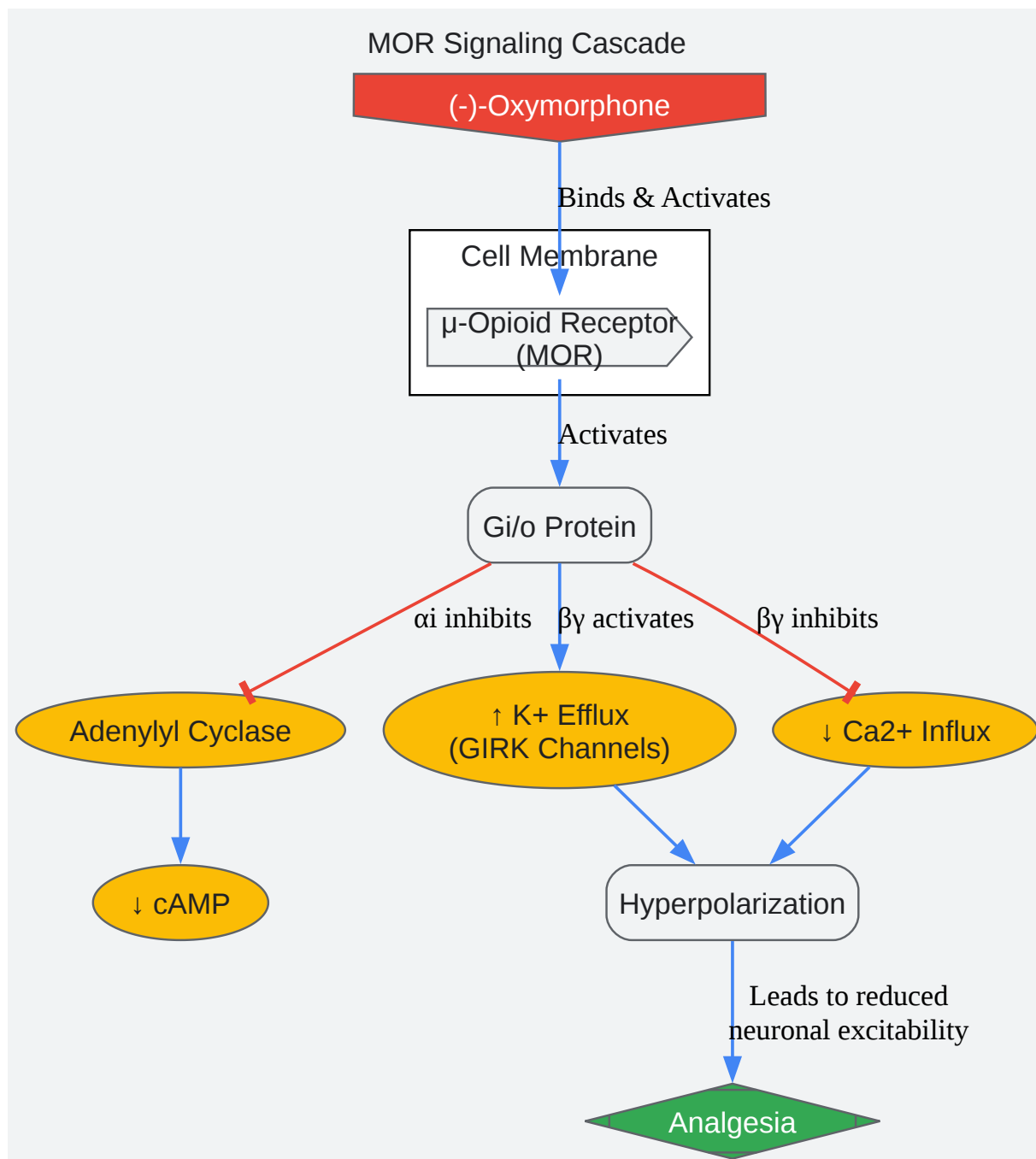
Oxymorphone possesses a rigid pentacyclic structure with five asymmetric carbon atoms, leading to a specific, naturally derived stereoconfiguration.^{[5][6]} The pharmacologically active enantiomer is (-)-oxymorphone.^{[4][5]}

- IUPAC Name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one^[5]
- Chiral Centers: The key stereocenters are C5, C6, C9, C13, and C14 (based on morphine numbering).^[6] Their precise spatial orientation is essential for high-affinity binding to the μ -opioid receptor.
- Hydrochloride Salt: Oxymorphone is typically used as its hydrochloride salt, which exists as an odorless, white crystalline powder that is freely soluble in water.^{[1][2]}









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